
Methyl 4-(1-aminoethyl)benzoate hydrochloride
Overview
Description
Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS: 847728-91-0) is a chiral organic compound with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. It consists of a benzoate ester backbone substituted with a 1-aminoethyl group at the para position, stabilized as a hydrochloride salt. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of receptor-targeted agonists and enzyme inhibitors . Its stereochemical configuration (S-enantiomer) is critical for biological activity, as seen in its role in synthesizing arthritis therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-aminoethyl)benzoate hydrochloride can be synthesized through the esterification of 4-(1-aminoethyl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include the use of catalysts to enhance the reaction rate and improve the overall efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis Overview
Step | Description |
---|---|
1 | Esterification of 4-(1-aminoethyl)benzoic acid with methanol. |
2 | Reaction conducted under controlled temperature and pH conditions. |
3 | Extraction of the organic phase to isolate methyl 4-(1-aminoethyl)benzoate hydrochloride. |
4 | Purification through solvent exchange or crystallization. |
Pharmaceutical Applications
This compound has shown significant potential in various pharmaceutical applications:
- Drug Development : It acts as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurotransmitter systems due to its structural similarity to neurotransmitters .
- Antibiotic Synthesis : The compound is utilized in developing antibiotics based on quinoline and indole frameworks, which are critical in treating bacterial infections .
- Biological Activity : Studies indicate that this compound exhibits interactions with biological targets, making it a candidate for further investigation in drug discovery .
The biological properties of this compound stem from its ability to mimic natural neurotransmitters. This interaction can influence various physiological processes, including:
- Neurotransmission : Its structural configuration allows it to potentially modulate neurotransmitter activity.
- Inhibition Studies : Research has identified it as a selective inhibitor for certain protein interactions, which could lead to therapeutic advancements .
Case Study: Interaction with ENL YEATS Domain
A study highlighted the compound's role as a selective small molecule inhibitor for the ENL YEATS domain, demonstrating its potential in cancer therapy . This case emphasizes the importance of this compound in targeted drug design.
Conclusion and Future Directions
This compound presents a versatile platform for pharmaceutical research. Its applications in drug development, particularly as an antibiotic precursor and a modulator of neurotransmission, highlight its significance in medicinal chemistry.
Future research should focus on:
- Detailed pharmacokinetic studies to understand its behavior in biological systems.
- Expanding its application scope beyond antibiotics to include other therapeutic areas.
- Investigating its potential side effects and optimizing its pharmacological profile.
By leveraging its unique chemical properties and biological interactions, this compound could pave the way for innovative therapeutic solutions.
Mechanism of Action
The mechanism of action of methyl 4-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table highlights structural analogs and their distinguishing features:
This compound
- Synthesized via Fischer esterification of 4-(1-aminoethyl)benzoic acid hydrochloride with methanol under acidic conditions (HCl/dioxane) .
- Yield: ~98% (based on analogous synthesis for Methyl 4-(2-aminoethyl)benzoate hydrochloride) .
Comparisons :
Methyl 4-(2-aminoethyl)benzoate hydrochloride: Prepared via microwave-assisted N-alkylation using methyl 4-(bromomethyl)benzoate and ethylenediamine, achieving 47–98% yields depending on conditions .
4-(2-Aminoethyl)benzoic acid hydrochloride: Derived from hydrolysis of the corresponding ester under TFA/HCl (1:2) at 85°C for 24 hours .
Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride: Utilizes Ugi multicomponent reactions with ketones and isonitriles, requiring 3 days for completion .
Physicochemical Properties
Biological Activity
Methyl 4-(1-aminoethyl)benzoate hydrochloride, often referred to as a derivative of 4-aminobenzoic acid, has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound’s biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzoate structure with an aminoethyl side chain. The presence of both an ester and amine group allows for significant interaction with biological systems, making it a subject of interest in drug development and biochemical research.
Property | Details |
---|---|
Molecular Formula | C₁₀H₁₃ClN₂O₂ |
Molecular Weight | 220.67 g/mol |
Chirality | Exists as (R) and (S) enantiomers |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in ionic interactions with various biological targets, including enzymes and receptors. Its chiral nature enhances its specificity in binding to these targets, potentially modulating their activity.
Interaction with Biological Targets
- Enzymatic Activity : The compound has been studied for its interaction with enzymes involved in metabolic pathways, indicating its potential as a drug precursor.
- Antiviral Properties : Research highlights its role as a precursor in synthesizing inhibitors targeting the hepatitis C virus helicase, showcasing its relevance in antiviral drug development.
Case Studies
-
Antiviral Research :
- A study indicated that this compound could effectively inhibit the activity of hepatitis C virus helicase, suggesting its potential use as an antiviral agent.
-
Neurotransmitter Interaction :
- Due to structural similarities with neurotransmitters, the compound has shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
- Local Anesthetic Effects :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | IC50 (nM) |
---|---|---|
Methyl 4-(1-aminoethyl)benzoate | Hepatitis C helicase inhibitor | <100 |
Tetracaine | Local anesthetic | 12.3 ± 0.9 |
Pramocaine | Local anesthetic | 10.4 ± 0.8 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(1-aminoethyl)benzoate hydrochloride, and how can reaction conditions be optimized for yield?
The synthesis of methyl 4-(aminomethyl)benzoate derivatives often employs multi-component reactions involving reductive amination or microwave-assisted protocols. For example, methyl 4-(aminomethyl)benzoate hydrochloride can be synthesized via a one-pot reaction using methyl 4-formylbenzoate, ethylamine, and a reducing agent (e.g., NaBH4) under acidic conditions. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during amine coupling to minimize side reactions.
- Microwave irradiation : Reducing reaction time (e.g., 30 minutes vs. 24 hours for conventional heating) while improving yield .
- Catalyst selection : Triethylamine (Et3N) is critical for deprotonation and accelerating intermediate formation .
Q. How should researchers characterize the purity and structural identity of this compound?
Standard analytical workflows include:
- HPLC : Assess purity (>98% as per industrial standards) using C18 columns with UV detection at 254 nm .
- NMR spectroscopy : Confirm the ester group (δ ~3.8–3.9 ppm for methyl protons) and amine protons (δ ~8.2 ppm in D2O exchange experiments).
- Mass spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]+ at m/z 228.1) and chloride adduct .
Q. What safety precautions are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact, which may cause inflammation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles, which can irritate the respiratory tract .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Tautomeric equilibria : The amine group may undergo pH-dependent protonation, altering chemical shifts. Use deuterated solvents with controlled pH (e.g., D2O + DCl) to stabilize the ionic form .
- Impurity interference : Trace byproducts (e.g., unreacted starting materials) can skew results. Employ preparative HPLC or column chromatography for purification .
Q. What role does this compound play in enzyme inhibition studies?
The compound’s primary amine and aromatic ester groups make it a versatile scaffold for:
- Enzyme-substrate mimics : Modify the ethylamine side chain to target proteases or kinases. For example, similar benzoate derivatives inhibit Rho-kinase by binding to the ATP pocket, as shown in myosin phosphatase regulation studies .
- Receptor binding assays : Radiolabel the methyl group (e.g., with ³H) to quantify binding affinity to G-protein-coupled receptors (GPCRs) .
Q. How does the stability of this compound vary under different storage conditions?
Accelerated stability studies suggest:
- Thermal degradation : At 40°C, the compound loses 5% purity over 30 days; storage at ≤8°C minimizes decomposition .
- Light sensitivity : UV exposure induces ester hydrolysis, forming 4-(1-aminoethyl)benzoic acid. Use amber vials for long-term storage .
Q. What mechanistic insights can be gained from studying reaction intermediates in the synthesis of this compound?
Isolating intermediates (e.g., Schiff base adducts) via TLC or in-situ IR spectroscopy reveals:
- Kinetic vs. thermodynamic control : Lower temperatures favor the Schiff base intermediate, while higher temperatures drive reduction to the final amine .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving reaction homogeneity .
Q. How can researchers address contradictory bioactivity data in published studies?
- Batch variability : Compare purity certificates (e.g., ≥98% vs. 95%) to rule out impurity-driven artifacts .
- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) or buffer composition (e.g., Tris vs. PBS) to replicate reported protocols .
Properties
IUPAC Name |
methyl 4-(1-aminoethyl)benzoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTRLVYRAWIVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934388-45-1 | |
Record name | 934388-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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